Pyridazinium, 1-(2-oxo-2-phenylethyl)-
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Overview
Description
Pyridazinium, 1-(2-oxo-2-phenylethyl)- is a heterocyclic compound that belongs to the pyridazinium family. This compound is characterized by the presence of a pyridazine ring, which contains two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazinium, 1-(2-oxo-2-phenylethyl)- typically involves the reaction of pyridazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of pyridazine with 2-oxo-2-phenylethyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of pyridazinium compounds often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Pyridazinium, 1-(2-oxo-2-phenylethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where the halogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a nucleophile such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinium oxides, while reduction can produce pyridazinium alcohols. Substitution reactions can result in various substituted pyridazinium derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including hypertension and inflammation.
Industry: Utilized in the development of corrosion inhibitors and as a component in ionic liquids
Mechanism of Action
The mechanism of action of pyridazinium, 1-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it can act as an inhibitor of microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Pyridazinium, 1-(2-oxo-2-phenylethyl)- can be compared with other similar compounds such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups.
List of Similar Compounds
- Pyridazine
- Pyridazinone
- Pyridinium salts
- Pyridazinium-based ionic liquids
Properties
IUPAC Name |
1-phenyl-2-pyridazin-1-ium-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N2O/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13-14/h1-9H,10H2/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVQTKBBWVJLQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2O+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423340 |
Source
|
Record name | Pyridazinium, 1-(2-oxo-2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785713-67-9 |
Source
|
Record name | Pyridazinium, 1-(2-oxo-2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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